Cas no 2172555-69-8 ({1-(4-methoxybutan-2-yl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
Il composto {1-(4-metossibutan-2-il)-5-(ossan-4-il)-1H-1,2,3-triazol-4-ilmetil}(metil)ammina è una molecola strutturalmente complessa che combina un nucleo triazolico con sostituenti eterociclici e alchilici. La presenza del gruppo ossan-4-il conferisce rigidità strutturale, mentre il frammento 4-metossibutan-2-il migliora la solubilità in mezzi polari. La funzionalità amminica metilata in posizione 4 lo rende particolarmente interessante per applicazioni farmaceutiche, potendo agire come precursore per la sintesi di analoghi biologicamente attivi. La struttura ibrida eterociclica-alifatica offre un buon profilo di stabilità chimica e potenziale selettività nelle interazioni molecolari. La versatilità di questo composto lo rende adatto per studi di drug discovery, in particolare come scaffold per lo sviluppo di nuovi agenti terapeutici con potenziale attività modulatoria.
2172555-69-8 structure
Product Name:{1-(4-methoxybutan-2-yl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
Numero CAS:2172555-69-8
MF:C14H26N4O2
MW:282.381843090057
CID:5604049
PubChem ID:165591768
Update Time:2025-07-23
{1-(4-methoxybutan-2-yl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- {[1-(4-methoxybutan-2-yl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
- 2172555-69-8
- EN300-1597171
- {1-(4-methoxybutan-2-yl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
-
- Inchi: 1S/C14H26N4O2/c1-11(4-7-19-3)18-14(12-5-8-20-9-6-12)13(10-15-2)16-17-18/h11-12,15H,4-10H2,1-3H3
- Chiave InChI: QFDGQDQFIFKHDW-UHFFFAOYSA-N
- Sorrisi: O1CCC(CC1)C1=C(CNC)N=NN1C(C)CCOC
Proprietà calcolate
- Massa esatta: 282.20557608g/mol
- Massa monoisotopica: 282.20557608g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 20
- Conta legami ruotabili: 7
- Complessità: 274
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.1
- Superficie polare topologica: 61.2Ų
{1-(4-methoxybutan-2-yl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1597171-1g |
{[1-(4-methoxybutan-2-yl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172555-69-8 | 1g |
$2068.0 | 2023-08-31 | ||
| Enamine | EN300-1597171-5g |
{[1-(4-methoxybutan-2-yl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172555-69-8 | 5g |
$5995.0 | 2023-08-31 | ||
| Enamine | EN300-1597171-10g |
{[1-(4-methoxybutan-2-yl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172555-69-8 | 10g |
$8889.0 | 2023-08-31 | ||
| Enamine | EN300-1597171-0.05g |
{[1-(4-methoxybutan-2-yl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172555-69-8 | 0.05g |
$1737.0 | 2023-08-31 | ||
| Enamine | EN300-1597171-0.1g |
{[1-(4-methoxybutan-2-yl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172555-69-8 | 0.1g |
$1819.0 | 2023-08-31 | ||
| Enamine | EN300-1597171-0.25g |
{[1-(4-methoxybutan-2-yl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172555-69-8 | 0.25g |
$1902.0 | 2023-08-31 | ||
| Enamine | EN300-1597171-0.5g |
{[1-(4-methoxybutan-2-yl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172555-69-8 | 0.5g |
$1984.0 | 2023-08-31 | ||
| Enamine | EN300-1597171-1.0g |
{[1-(4-methoxybutan-2-yl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172555-69-8 | 1g |
$2068.0 | 2023-06-04 | ||
| Enamine | EN300-1597171-2.5g |
{[1-(4-methoxybutan-2-yl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172555-69-8 | 2.5g |
$4052.0 | 2023-08-31 | ||
| Enamine | EN300-1597171-5.0g |
{[1-(4-methoxybutan-2-yl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172555-69-8 | 5g |
$5995.0 | 2023-06-04 |
{1-(4-methoxybutan-2-yl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Letteratura correlata
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
2172555-69-8 ({1-(4-methoxybutan-2-yl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso